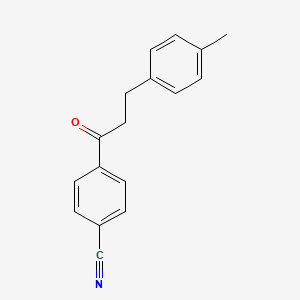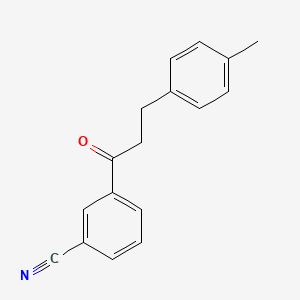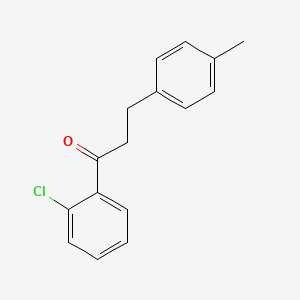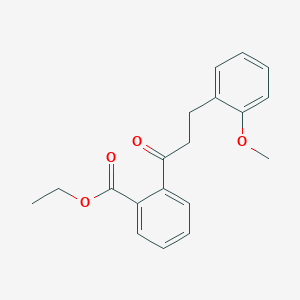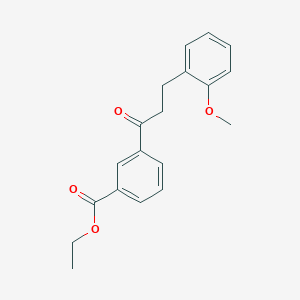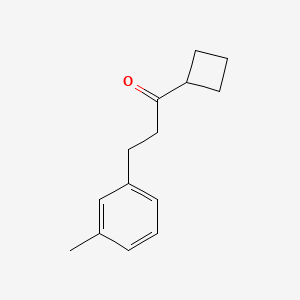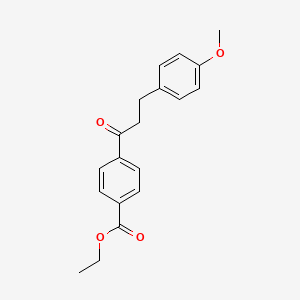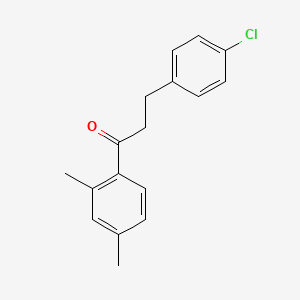
3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone involves various chemical reactions and starting materials. For instance, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their cytotoxic activities, indicating the potential for creating compounds with biological relevance . Another study reported the electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which could serve as a functionalized isoprene unit, showcasing a method for synthesizing chlorinated compounds . These studies demonstrate the diverse synthetic routes available for creating chlorophenyl compounds with various substituents and functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using different analytical techniques. For example, the crystal structure of a related compound, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was determined by X-ray single-crystal diffraction . This analysis revealed the presence of two independent molecules in the unit cell and the adoption of different conformations by the cyclohexenone rings, highlighting the complexity of these molecules' structures.
Chemical Reactions Analysis
The chemical reactions involving chlorophenyl compounds are diverse and can lead to a variety of products. For instance, the chlorination of substituted 2,4-dimethylphenols resulted in the formation of 4-chlorocyclohexa-2,5-dienones and other products, depending on the reaction conditions . This indicates that the functional groups present in the molecule and the reaction environment significantly influence the outcome of the chlorination process.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure and the substituents present. The metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, for example, were characterized using various techniques, including elemental analysis, molar conductivity, DTA, TG, FTIR, ICP-AES, and magnetic susceptibility . These properties are essential for understanding the behavior of these compounds in different environments and for their potential application in various fields, such as medicinal chemistry.
Aplicaciones Científicas De Investigación
Environmental Toxicology and Biodegradation : Phenolic compounds like 3-(4-Chlorophenyl)-2',4'-dimethylpropiophenone have been studied for their environmental impact, particularly in relation to their biodegradability and toxicity. For instance, O'Connor and Young (1989) investigated the anaerobic biodegradability and toxicity of substituted phenols, which can provide insights into the environmental fate of such compounds (O'Connor & Young, 1989).
Pollutant Detection and Removal : Research has been conducted on methods for detecting and removing phenolic compounds from water and industrial effluents. Castillo et al. (1997) developed a method for determining priority phenolic compounds in water, which is relevant for monitoring environmental pollution (Castillo, Puig, & Barceló, 1997).
Toxicity Studies : The toxicity of phenolic compounds has been studied in various contexts. Nweke and Okpokwasili (2010) assessed the toxicity of phenols, including chlorophenols, on bacteria, which contributes to our understanding of the ecological impact of these compounds (Nweke & Okpokwasili, 2010).
Sonochemical Degradation : The sonochemical degradation of aromatic organic pollutants, including chlorophenols, has been studied as a method for environmental remediation. Goskonda et al. (2002) explored the use of ultrasound for the mineralization of these compounds in aqueous solutions (Goskonda, Catallo, & Junk, 2002).
Photocatalytic Degradation : Photocatalytic degradation is another method explored for the breakdown of chlorophenols in environmental contexts. Davezza et al. (2013) investigated the photocatalytic degradations of chlorophenols in the presence of TiO2 dispersions (Davezza, Fabbri, Pramauro, & Prevot, 2013).
Synthetic Applications : There are also studies on the synthesis of compounds related to this compound. For example, Aboelmagd et al. (2021) discussed the synthesis of novel metal complexes derived from related compounds and their potential applications in cancer therapy (Aboelmagd et al., 2021).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-5,7-9,11H,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKUEBDUGCJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644478 | |
| Record name | 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-97-8 | |
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



